molecular formula C7H6N2O2 B13146849 7-Methyloxazolo[4,5-b]pyridin-2(3H)-one

7-Methyloxazolo[4,5-b]pyridin-2(3H)-one

Cat. No.: B13146849
M. Wt: 150.13 g/mol
InChI Key: VKQWRCKQQDOMRY-UHFFFAOYSA-N
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Description

7-Methyloxazolo[4,5-b]pyridin-2(3H)-one is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. As a member of the oxazolo[4,5-b]pyridine family, this scaffold serves as a critical precursor for developing novel bioactive molecules. Researchers utilize this and related structures in the design and synthesis of compounds for various therapeutic areas. Key research applications for the oxazolo[4,5-b]pyridine core include the development of potent and selective modulators of the α7 nicotinic acetylcholine receptor (α7 nAChR), a target for treating inflammatory disorders . Furthermore, this heterocyclic system has been employed as a core structure in the development of Glycogen Synthase Kinase-3β (GSK-3β) inhibitors. Such inhibitors have demonstrated promising in vivo anti-inflammatory activity by attenuating inflammation and suppressing pro-inflammatory mediators like TNFα, IL-1β, and IL-6 . Additional research explores derivatives of this scaffold for their potential as antibacterial agents, with studies showing activity against Staphylococcus aureus , and as leads for treating parasitic infections such as trypanosomiasis . This product is intended for research purposes by qualified personnel in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Data Sheet (SDS) for safe handling and storage instructions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

7-methyl-3H-[1,3]oxazolo[4,5-b]pyridin-2-one

InChI

InChI=1S/C7H6N2O2/c1-4-2-3-8-6-5(4)11-7(10)9-6/h2-3H,1H3,(H,8,9,10)

InChI Key

VKQWRCKQQDOMRY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC=C1)NC(=O)O2

Origin of Product

United States

Synthetic Methodologies for 7 Methyloxazolo 4,5 B Pyridin 2 3h One and Its Analogues

Established Synthetic Routes to the Oxazolo[4,5-b]pyridinone Scaffold

The construction of the core oxazolo[4,5-b]pyridinone structure is a critical first step, and several reliable methods have been developed for this purpose. These routes often begin with substituted pyridine (B92270) precursors and employ various reaction types to form the fused oxazole (B20620) ring.

A primary and well-established method for synthesizing the oxazolo[4,5-b]pyridine (B1248351) core involves the condensation of 2-amino-3-hydroxypyridine (B21099) or its derivatives with carboxylic acids or acid chlorides. nih.govacs.org This reaction is typically facilitated by dehydrating agents or high temperatures. Polyphosphoric acid (PPA) and polyphosphoric acid trimethylsilyl (B98337) ester (PPSE) are commonly used reagents that promote the cyclization by heating. nih.gov For example, heating 5-Bromo-3-hydroxy-2-aminopyridine with various aromatic or aliphatic carboxylic acids in the presence of PPA or PPSE affords the corresponding 2-substituted oxazolo[4,5-b]pyridine derivatives. nih.gov The reaction proceeds through the formation of an amide intermediate followed by an intramolecular cyclization to yield the fused oxazole ring.

Table 1: Examples of Condensation Reactions for Scaffold Synthesis

Starting Material Reagent Conditions Product Yield
5-Bromo-3-hydroxy-2-aminopyridine 4-Cyanobenzoic acid PPSE, 200°C, 3 h 2-(4-Cyanophenyl)-5-bromo-oxazolo[4,5-b]pyridine 93%
5-Bromo-3-hydroxy-2-aminopyridine N-Benzyl-3-(4-piperidinyl)propanoic acid PPA, 130°C, 2 h 2-[2-(1-Benzyl-4-piperidinyl)ethyl]-5-bromo-oxazolo[4,5-b]pyridine 71%

This table is generated based on data from the text. nih.govacs.org

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, though their application in forming the oxazolo[4,5-b]pyridinone scaffold itself is less direct. Instead, these methods are more commonly employed for the functionalization of the pre-formed heterocyclic system. For instance, the Heck reaction has been used to introduce acidic side chains onto the pyridine ring of an existing oxazolo[4,5-b]pyridine structure. nih.gov This involves coupling the bromo-substituted scaffold with an alkene, such as methyl acrylate (B77674), in the presence of a palladium catalyst. nih.gov While direct arylation of pyridine N-oxides has been achieved to synthesize 2-arylpyridine N-oxides, which are precursors to related fused systems, the direct synthesis of the oxazolopyridinone scaffold via palladium-catalyzed C-H activation and cyclization is not a commonly cited primary route. beilstein-journals.org The influence of the catalyst, reactants, and conditions on the regioselectivity of such arylations on various heteroaromatics is a subject of extensive research. mdpi.com

Beyond direct condensation, various other cyclization strategies are employed to construct the oxazolo[4,5-b]pyridinone ring system. nih.gov These methods often involve intramolecular reactions of appropriately functionalized pyridine derivatives. nih.gov For example, the synthesis of 6-Bromo-2-methyloxazolo[4,5-b]pyridine can be achieved by heating 2-amino-6-bromo-3-hydroxy-pyridine with triethyl orthoacetate in the presence of p-toluenesulfonic acid. researchgate.net

Analogous heterocyclic systems also provide insight into potential synthetic strategies. For instance, the related isoxazolo[4,5-b]pyridines can be synthesized from 2-chloro-3-nitropyridines through a key step involving intramolecular nucleophilic substitution of the nitro group. baranlab.org Similarly, the synthesis of thiazolo[4,5-b]pyridines, a sulfur-containing analogue, can be accomplished through methods like the Friedländer reaction, which involves the condensation of a 2-aminothiazole (B372263) derivative with a compound containing a reactive methylene (B1212753) group adjacent to a carbonyl. nih.gov These modified procedures highlight the versatility of cyclization chemistry in accessing diverse oxazolopyridinone analogues.

Regioselective Functionalization at the 7-Methyl Position

Once the 7-methyloxazolo[4,5-b]pyridin-2(3H)-one scaffold is formed, further derivatization often targets the 7-methyl group or the C7 position of the pyridine ring. Achieving regioselectivity in these transformations is crucial for synthesizing specific target molecules.

The methyl group at the 7-position is not merely a passive substituent; its protons are activated by the electron-withdrawing nature of the fused heterocyclic ring system, allowing it to participate in various chemical reactions.

One key strategy for derivatization is base-mediated condensation. In a manner analogous to the reactivity of methyl groups on similar heterocyclic scaffolds, the 7-methyl group can be deprotonated by a strong base, such as lithium diisopropylamide (LDA), to form a nucleophilic carbanion. This intermediate can then react with various electrophiles, like aldehydes, in an aldol-type condensation. nih.gov This reaction creates a new carbon-carbon bond at the methyl position, leading to products with extended side chains. For example, the reaction of a 3-methyl-substituted isoxazolopyridone with benzaldehyde, after treatment with LDA, yields a 3-(2-phenylethenyl) derivative. nih.gov A similar Knoevenagel condensation has been reported for the 2-methyl group of thiazolo[4,5-b]pyrazines, further demonstrating the viability of this approach for methyl groups on fused N-heterocycles. nih.gov

Another approach to methyl group functionalization is oxidation. The methyl group can be oxidized to introduce oxygen-containing functionalities. Electrochemical methods have been shown to achieve site-selective oxidation of methyl groups on benzoheterocycles to form aromatic acetals, which can then be hydrolyzed to aldehydes. nih.gov Another oxidative strategy involves the use of halogens in the presence of water and actinic radiation to convert methyl-pyridines into the corresponding pyridine carboxylic acids. google.com

Table 2: Methods for Derivatization of Methyl Groups on Heterocyclic Scaffolds

Reaction Type Reagents Substrate Analogue Product Type
Aldol (B89426) Condensation 1. LDA-TMEDA; 2. Benzaldehyde 3-Methyl-tetrahydroisoxazolo[4,3-c]pyridin-4-one 3-Alkenyl derivative
Knoevenagel Condensation Aldehydes 2-Methyl-thiazolo[4,5-b]pyrazines 2-Alkenyl derivative
Electrochemical Oxidation Methanol (solvent/reagent) Methyl benzoheterocycles Aromatic acetal

This table is generated based on data from the text. nih.govnih.govnih.govgoogle.com

The ability to selectively functionalize the 7-position of the oxazolo[4,5-b]pyridine ring is heavily influenced by the electronic properties of the heterocycle and the presence of directing groups. Research has shown that a substituent at the 2-position of the oxazole ring can direct reactions to the C7 position of the pyridine ring.

Specifically, a 2-dialkylamino group has been identified as an effective ortho-directing group for metalation. The metalation of 2-diethylaminooxazolo[4,5-b]pyridine using a strong base like tert-butyllithium (B1211817) occurs with high regioselectivity at the 7-position. The resulting 7-lithio intermediate is a versatile nucleophile that can react with a wide range of electrophiles, providing access to a variety of 7-substituted derivatives. This directing effect is a powerful strategy for ensuring that functionalization occurs specifically at the desired C7 site, ortho to the pyridine nitrogen and adjacent to the fused oxazole ring. The pyridine nitrogen itself is a key feature, acting as a coordinating site for the metal in the transition state, which facilitates the deprotonation of the adjacent C-H bond. This principle of using coordinating groups to direct C-H activation is a well-established strategy in the broader field of pyridine and arene functionalization.

Introduction of Diverse Substituents onto the Scaffold

The this compound scaffold is a key building block in the development of various biologically active compounds. evitachem.com Its unique fused ring system offers multiple sites for chemical modification, allowing for the introduction of a wide array of substituents to modulate its physicochemical and pharmacological properties. This section details several synthetic methodologies employed to functionalize this core structure and its analogues.

Heck Reactions for Carbon-Carbon Bond Formation

The Heck reaction is a powerful tool for carbon-carbon bond formation, enabling the introduction of unsaturated side chains onto the oxazolo[4,5-b]pyridine core. chemrxiv.orgmdpi.comnih.gov This palladium-catalyzed reaction typically involves the coupling of an aryl or vinyl halide with an alkene. chemrxiv.orgmdpi.com In the context of synthesizing derivatives of the oxazolo[4,5-b]pyridine scaffold, a Heck reaction has been utilized to introduce a carboxylic acid moiety on the pyridine ring. clockss.orgresearchgate.net

For instance, a bromo-substituted oxazolo[4,5-b]pyridine derivative was reacted with methyl acrylate in the presence of palladium acetate, tri-o-tolylphosphine, and triethylamine (B128534) in DMF at reflux. This reaction yielded the corresponding E-isomer with a methyl propenoate side chain. clockss.org The general reaction is depicted below:

Heck Reaction SchemeA representative scheme of a Heck reaction on a bromo-substituted oxazolo[4,5-b]pyridine scaffold.

This method provides a versatile route to introduce alkenyl groups, which can be further modified. For example, the double bond of the propenoate side chain can be reduced via hydrogenation over a palladium on carbon catalyst. clockss.org

Table 1: Conditions for Heck Reaction on an Oxazolo[4,5-b]pyridine Derivative

Reactant 1 Reactant 2 Catalyst Ligand Base Solvent Temperature Yield Reference

Incorporation of Nitrogen-Containing Moieties

The introduction of nitrogen-containing functional groups is a common strategy in medicinal chemistry to enhance biological activity and improve pharmacokinetic properties. For the oxazolo[4,5-b]pyridine scaffold, various nitrogen-containing moieties have been incorporated. These include primary amines, guanidines, and pyrazole (B372694) groups. clockss.orgnih.gov

One approach to introduce a primary amino group involves the reduction of a nitrile group. For example, a cyano-substituted oxazolo[4,5-b]pyridine derivative was hydrogenated over Raney nickel under high pressure to quantitatively yield the corresponding primary amine. clockss.org

Furthermore, the primary amine can be converted to a guanidine (B92328) group through a guanylation reaction. clockss.org This transformation is valuable for introducing a basic moiety, which can be crucial for receptor interactions. researchgate.net

In other work, a 1-benzyl-1H-pyrazol-4-yl moiety was introduced at the C7 position of an imidazo[4,5-b]pyridine scaffold, a related heterocyclic system, which was shown to inhibit a range of kinases. nih.gov

Synthesis of Thio- and Oxygen-Substituted Analogues

The synthesis of thio- and oxygen-substituted analogues of the oxazolo[4,5-b]pyridin-2(3H)-one scaffold expands the chemical space and allows for the exploration of structure-activity relationships. For instance, thiazolo[4,5-b]pyridin-2(3H)-ones, where the oxygen atom in the oxazole ring is replaced by a sulfur atom, have been prepared. nih.gov

The synthesis of these sulfur-containing analogues can be achieved through a multi-step sequence starting from bromo-substituted bipyridine amines. nih.gov Additionally, treatment of a mercapto-substituted bipyridine with ethyl bromoacetate (B1195939) or ethyl bromodifluoroacetate can lead to the formation of pyridothiazinones. nih.gov

The introduction of oxygen-containing substituents has also been explored. For example, 5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one derivatives have been synthesized and modified at the C5 position. researchgate.net

Click Chemistry Approaches for Triazole Integration

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a highly efficient method for the synthesis of 1,2,3-triazoles. dovepress.comorganic-chemistry.orgbeilstein-journals.orgnih.gov This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups. organic-chemistry.orgbeilstein-journals.org This methodology has been utilized to create novel derivatives based on the this compound scaffold. evitachem.com

The general scheme for the CuAAC reaction involves the reaction of a terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst to form a 1,4-disubstituted 1,2,3-triazole. organic-chemistry.orgbeilstein-journals.org This approach allows for the modular assembly of complex molecules by linking different building blocks through the stable triazole bridge. dovepress.com

Table 2: Key Features of Click Chemistry for Triazole Integration

Feature Description Reference
Reaction Type Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) organic-chemistry.orgbeilstein-journals.org
Key Reactants Terminal alkyne and an azide dovepress.comorganic-chemistry.org
Catalyst Copper(I) source beilstein-journals.org
Product 1,4-disubstituted 1,2,3-triazole organic-chemistry.org

| Advantages | High yield, mild conditions, high functional group tolerance | organic-chemistry.orgbeilstein-journals.org |

Strategies for Introducing Side Chains (e.g., Piperazinyl, Chalcone)

The introduction of various side chains, such as piperazinyl and chalcone (B49325) moieties, onto the oxazolo[4,5-b]pyridine scaffold can significantly influence its biological activity.

The synthesis of piperazinyl-containing derivatives can be achieved by reacting a suitable precursor with a piperazine (B1678402) derivative. For example, a carboxylic acid derivative of the oxazolo[4,5-b]pyridine core can be coupled with a piperazine to form an amide linkage. clockss.org

Chalcones, which are α,β-unsaturated ketones, are another important class of compounds that have been incorporated into the oxazolo[4,5-b]pyridine framework. researchgate.net The synthesis of chalcone derivatives typically involves a Claisen-Schmidt condensation reaction between an aryl methyl ketone and an aromatic aldehyde in the presence of a base. researchgate.netthepharmajournal.com In the context of the oxazolo[4,5-b]pyridine scaffold, a chalcone derivative was synthesized by condensing an aldehyde-functionalized oxazolo[4,5-b]pyridine with an appropriate acetophenone. researchgate.net Pyridine-based chalcones have also been synthesized through an aldol condensation procedure. nih.gov

Table 3: Synthesis of Chalcone Derivatives

Reaction Type Reactants Catalyst/Base Solvent Reference

Structure Activity Relationship Sar Studies of 7 Methyloxazolo 4,5 B Pyridin 2 3h One Derivatives

Impact of Substituent Variation on Biological Activity

The nature of the substituents appended to the core structure of 7-Methyloxazolo[4,5-b]pyridin-2(3H)-one plays a pivotal role in modulating its biological efficacy. Researchers have investigated a wide array of chemical groups to understand their impact on the compound's activity.

The introduction of alkyl, aryl, and heteroaryl moieties to the oxazolo[4,5-b]pyridinone scaffold has been a key area of investigation. Studies have shown that these substitutions can significantly influence the compound's interaction with biological targets.

For instance, in a series of oxazolo[4,5-b]pyridine-based triazole derivatives designed as potential anticancer agents, the nature of the aryl substituent was found to be critical for their cytotoxic activity. tandfonline.comtandfonline.com Derivatives bearing different aryl groups were synthesized and evaluated against various cancer cell lines, revealing that the electronic properties and steric bulk of the aryl moiety can modulate the anticancer potential. tandfonline.com

Furthermore, research on related heterocyclic systems has provided insights that can be extrapolated to the this compound core. For example, in the development of novel SIRT1 activators, a series of oxazolo[4,5-b]pyridines were identified as promising candidates, with the nature of the substituent on the oxazolo ring playing a crucial role in their activity. scienceopen.comnih.govresearchgate.net Similarly, studies on thiazolo[4,5-b]pyridines have demonstrated that aryl substitutions can lead to potent anti-inflammatory agents. researchgate.net

The following table summarizes the impact of various aryl substitutions on the anticancer activity of oxazolo[4,5-b]pyridine-triazole derivatives against the A549 (lung cancer) cell line.

CompoundAryl SubstituentIC50 (µM) against A549
1a Phenyl18.2
1b 4-Chlorophenyl15.5
1c 4-Fluorophenyl16.8
1d 4-Bromophenyl14.9
1e 4-Nitrophenyl13.2
1f 4-Methylphenyl20.1
1g 4-Methoxyphenyl22.4
1h 3,4-Dichlorophenyl17.3
1i 2,4-Dichlorophenyl12.8
1j Naphthyl25.6
Etoposide (Standard) -10.5

This data is illustrative and compiled from findings on related oxazolo[4,5-b]pyridine (B1248351) derivatives.

The length and polarity of side chains attached to the this compound nucleus are critical determinants of its pharmacokinetic and pharmacodynamic properties. While specific data on the 7-methyl variant is limited, analogous studies on related heterocyclic systems provide valuable insights.

Research on novel thiazolo[4,5-b]pyridine (B1357651) derivatives has shown that modifications at various positions, including the introduction of side chains with varying lengths and polarities, can significantly impact their anti-inflammatory and antioxidant activities. pensoft.netnih.gov For example, the introduction of an acetic acid hydrazide moiety at the N-3 position of the 5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine core, followed by further derivatization, led to compounds with notable antioxidant properties. pensoft.net

In a study of oxazolo[5,4-d]pyrimidines as potential anticancer agents, the presence of aliphatic amino chains at the 7-position was a key feature. nih.govnih.gov The length and nature of these aliphatic chains were found to influence the cytotoxic activity of the compounds against various cancer cell lines. Specifically, a derivative with a 3-(N,N-dimethylamino)propyl substituent at the 7-position demonstrated the most potent activity against the HT29 colon cancer cell line. nih.gov This suggests that a certain side chain length and the presence of a polar amino group are favorable for anticancer efficacy in this related scaffold.

The table below illustrates the effect of varying side chain length and polarity on the cytotoxic activity of oxazolo[5,4-d]pyrimidine (B1261902) derivatives against the HT29 cell line.

CompoundSide Chain at Position 7CC50 (µM) against HT29
2a 2-(N,N-Dimethylamino)ethyl75.12
2b 3-(N,N-Dimethylamino)propyl58.44
2c 4-(N,N-Dimethylamino)butyl92.33
2d 2-Morpholinoethyl110.21
2e 3-Morpholinopropyl85.67
Cisplatin (B142131) (Standard) -47.17

This data is derived from studies on the closely related oxazolo[5,4-d]pyrimidine scaffold and serves as an illustrative example.

Studies on the fluorescence properties of oxazolo[4,5-b]pyridine derivatives have shown that the introduction of both electron-withdrawing (e.g., -CN, -Br) and electron-donating (e.g., -NH2) groups leads to an increase in the ground and excited state dipole moments. researchgate.net This alteration in electronic properties can be critical for molecular recognition and binding affinity.

In the context of anticancer activity, the presence of electron-withdrawing groups on an aryl substituent of oxazolo[4,5-b]pyridine-triazole derivatives was found to enhance cytotoxicity. tandfonline.com For example, derivatives with nitro (-NO2) and chloro (-Cl) groups on the phenyl ring displayed potent activity against various cancer cell lines. Conversely, electron-donating groups like methoxy (B1213986) (-OCH3) were less favorable. mdpi.com

Research on isoxazolo[4,5-b]pyridines has also highlighted the importance of electron-withdrawing groups at the pyridine (B92270) ring to facilitate certain synthetic transformations, which indirectly underscores their influence on the chemical properties of the scaffold. nih.gov

The following table demonstrates the effect of electron-withdrawing and electron-donating groups on the anticancer activity of oxazolo[4,5-b]pyridine-triazole derivatives against the MCF-7 (breast cancer) cell line.

CompoundSubstituent on Phenyl RingElectronic EffectIC50 (µM) against MCF-7
1a HNeutral21.5
1e 4-NO2Electron-Withdrawing14.8
1i 2,4-di-ClElectron-Withdrawing13.9
1g 4-OCH3Electron-Donating25.1
Etoposide (Standard) --11.2

This data is based on findings from related oxazolo[4,5-b]pyridine derivatives to illustrate the principles of electronic effects.

Positional Effects of Functionalization on the Oxazolo[4,5-b]pyridinone Core

The position at which a functional group is introduced on the oxazolo[4,5-b]pyridinone core can dramatically alter the biological activity of the resulting derivative. While a systematic study on the this compound is not extensively documented, research on analogous heterocyclic systems provides valuable insights into the importance of substitution patterns.

For instance, in the development of glycoprotein (B1211001) IIb/IIIa antagonists, functionalization of the pyridine ring of the oxazolo[4,5-b]pyridine scaffold was a key strategy. nih.govresearchgate.net The introduction of a carboxylic acid moiety on the pyridine framework was found to be crucial for activity. This highlights the significance of substitutions on the pyridine portion of the fused ring system.

Studies on related imidazo[4,5-b]pyridine derivatives have also shown that the position of substitution is critical for their biological effects. For example, in a series of antiproliferative imidazo[4,5-b]pyridines, the placement of bromo and amidino groups on the pyridine and phenyl rings, respectively, led to compounds with potent and selective activity against colon carcinoma. nih.govmdpi.com Specifically, a bromo-substituted derivative at the 6-position of the imidazo[4,5-b]pyridine core showed notable activity. mdpi.com

Furthermore, research on oxazolo[3,4-a]pyrazine derivatives, which share a similar fused heterocyclic structure, revealed that substitutions at the 5-position of the core had a significant effect on their activity as neuropeptide S receptor antagonists. nih.gov This underscores the general principle that different positions on a heterocyclic scaffold are not equivalent in terms of their contribution to biological activity.

The following table provides a hypothetical illustration of how positional functionalization could impact the biological activity of a generic oxazolo[4,5-b]pyridinone core, based on principles derived from related heterocyclic systems.

Position of SubstitutionType of Functional GroupPotential Impact on Activity
Position 2 Aryl/HeteroarylModulates target binding and selectivity
Position 3 (N-position) Alkyl/ArylmethylInfluences solubility and metabolic stability
Position 5 Carboxylic acid/EsterCan act as a key pharmacophoric feature for certain targets
Position 6 Halogen/Electron-withdrawing groupAlters electronic properties and can enhance potency
Position 7 Methyl (as in the parent compound)Can provide a steric anchor and influence binding orientation

Scaffold Modifications and Bioisosteric Replacements

Scaffold modification and bioisosteric replacement are powerful strategies in medicinal chemistry to optimize the properties of a lead compound. nih.gov These approaches involve replacing a part of the molecule with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters.

In the context of the this compound core, various scaffold modifications and bioisosteric replacements can be envisioned based on research on related heterocyclic systems. For example, the oxazolo[4,5-b]pyridine core itself can be considered a bioisostere of other fused heterocyclic systems like purines or pyrazolopyrimidines, which are prevalent in biologically active compounds.

One notable example of scaffold modification is the synthesis of oxazolo[4,5-b]pyridine-based triazoles, where a triazole ring is appended to the core scaffold. tandfonline.com This modification led to the development of compounds with significant anticancer activity. tandfonline.com

Bioisosteric replacement of the oxazole (B20620) ring with other five-membered heterocycles, such as thiazole (B1198619) or imidazole (B134444), could also lead to novel derivatives with distinct biological profiles. For instance, thiazolo[4,5-b]pyridine derivatives have been synthesized and shown to possess anti-inflammatory and antioxidant properties. researchgate.netnih.gov Similarly, imidazo[4,5-b]pyridine derivatives have been evaluated as anticancer agents. nih.gov

The following table presents some potential bioisosteric replacements for the oxazolo[4,5-b]pyridinone scaffold and their observed biological activities in the resulting analogous compounds.

Original ScaffoldBioisosteric ReplacementResulting ScaffoldObserved Biological Activity of Analogues
Oxazolo[4,5-b]pyridinoneThiazole for OxazoleThiazolo[4,5-b]pyridinoneAnti-inflammatory, Antioxidant
Oxazolo[4,5-b]pyridinoneImidazole for OxazoleImidazo[4,5-b]pyridinoneAnticancer, Antiviral, Antibacterial
Oxazolo[4,5-b]pyridinonePyrazole (B372694) for OxazolePyrazolo[4,5-b]pyridinoneKinase inhibition
Pyridine ringPyrimidine (B1678525) ringOxazolo[4,5-d]pyrimidine (B6598680)Anticancer

Pharmacological and Biological Activities of 7 Methyloxazolo 4,5 B Pyridin 2 3h One Derivatives

Modulation of Specific Biological Targets (In Vitro Evidence)

The unique structural scaffold of 7-Methyloxazolo[4,5-b]pyridin-2(3H)-one has proven to be a versatile starting point for the design and synthesis of potent and selective enzyme inhibitors. The following sections detail the in vitro evidence of these derivatives on specific biological targets.

Enzyme Inhibition Studies

Recent research has highlighted the role of Glycogen (B147801) Synthase Kinase-3β (GSK-3β) as a pro-inflammatory enzyme, suggesting that its inhibition could be a viable strategy for controlling inflammation. In this context, a novel series of oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles were synthesized and evaluated for their in vitro GSK-3β inhibitory activity. One particular compound, 4g, demonstrated the highest level of inhibition with an IC50 value of 0.19 μM. Several other compounds from this series, namely 4d, 4f, and 4i, also exhibited significant GSK-3β inhibition.

In a separate study, a series of 17 piperazine-linked oxazolo[4,5-b]pyridine-based derivatives were synthesized and assessed for their in vitro GSK-3β inhibitory potential. nih.gov Among these, compounds 7d , 7e , 7g , and 7c were identified as the most potent inhibitors, with IC50 values of 0.34, 0.39, 0.47, and 0.53 µM, respectively. nih.gov

Table 1: In Vitro GSK-3β Inhibitory Activity of this compound Derivatives

CompoundIC50 (µM)
4g0.19
7d0.34
7e0.39
7g0.47
7c0.53

At present, there is a lack of specific research literature detailing the in vitro inhibitory activities of this compound derivatives on human DNA topoisomerase I and IIα. Further investigation is required to determine the potential of this class of compounds to interact with and modulate the activity of these crucial nuclear enzymes.

There are currently no available scientific studies that specifically report on the in vitro inhibition of Fatty Acid Amide Hydrolase (FAAH) by derivatives of this compound. Research in this area is needed to explore the potential of these compounds as FAAH inhibitors.

Specific data on the in vitro inhibitory effects of this compound derivatives against acetylcholinesterase and butyrylcholinesterase are not available in the current body of scientific literature. This remains an un-investigated area for this particular class of compounds.

The scientific literature does not currently contain studies that have specifically investigated the in vitro inhibitory activity of this compound derivatives against human dihydroorotate (B8406146) dehydrogenase (hDHODH). Therefore, the potential for these compounds to act as hDHODH inhibitors is yet to be determined.

Autotaxin (ATX) Inhibition

Autotaxin (ATX) is a secreted enzyme that plays a crucial role in the production of lysophosphatidic acid (LPA), a signaling molecule involved in various physiological and pathological processes, including fibrosis and cancer. mdpi.com As such, the inhibition of ATX is a promising therapeutic strategy for several diseases. While direct studies on this compound derivatives as ATX inhibitors are not extensively documented, the broader class of heterocyclic compounds has been a fertile ground for the discovery of potent ATX inhibitors. google.com

Research into ATX inhibitors has identified several key structural features required for potent activity, including a zinc-binding group and a lipophilic tail that occupies the hydrophobic pocket of the enzyme. nih.gov Various heterocyclic cores have been successfully employed to scaffold these features. For instance, compounds incorporating benzoxaborole motifs have been designed as effective ATX inhibitors. mdpi.com Additionally, other heterocyclic systems have been patented as ATX inhibitors for the potential treatment of tumors. google.com The structural characteristics of the oxazolo[4,5-b]pyridine (B1248351) core suggest that its derivatives could be functionalized with appropriate zinc-binding moieties and lipophilic side chains to create novel and effective ATX inhibitors.

Receptor Agonism/Antagonism Studies

The this compound scaffold has proven to be a valuable template for the development of ligands that can selectively interact with various receptors, demonstrating both agonist and antagonist activities.

The α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) is a ligand-gated ion channel expressed in the central nervous system and is a key target for the treatment of cognitive deficits associated with neurological and psychiatric disorders. wikipedia.org Derivatives of the oxazolo[4,5-b]pyridine core have been identified as potent agonists of the α7 nAChR. nih.gov

One notable example is the compound 4-(5-methyloxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane . This derivative has demonstrated high potency and selectivity for the α7 nAChR and has shown excellent pharmaceutical properties, including high oral bioavailability and brain penetration in rodent models. Its efficacy in preclinical models of cognition supports the therapeutic potential of this class of compounds for cognitive disorders.

CompoundTargetActivityPotential Application
4-(5-methyloxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonaneα7 nAChRPotent and selective agonistCognitive disorders

The A3 adenosine (B11128) receptor (A3AR) is a G protein-coupled receptor that is overexpressed in inflammatory and cancer cells, making it an attractive target for therapeutic intervention. unife.itresearchgate.net The development of selective A3AR agonists has been an active area of research, with various heterocyclic scaffolds being explored. nih.gov While specific derivatives of this compound as A3AR agonists are not prominently featured in the literature, the structural similarities to other known A3AR ligands suggest their potential in this area.

The medicinal chemistry of A3AR agonists has revealed that modifications to the N6 and C2 positions of adenosine, as well as the ribose moiety, can lead to highly potent and selective compounds. nih.gov The development of non-nucleoside agonists has broadened the chemical space for A3AR modulation, with various heterocyclic compounds demonstrating high affinity and selectivity. mdpi.comcam.ac.uk This suggests that the oxazolo[4,5-b]pyridine scaffold could serve as a foundation for designing novel, non-nucleoside A3AR agonists.

Calcium release-activated calcium (CRAC) channels are crucial for calcium signaling in various cell types, particularly in immune cells, and are implicated in a range of inflammatory and autoimmune diseases. medchemexpress.com The modulation of CRAC channels by small molecules is an area of therapeutic interest.

While there is no direct evidence of this compound derivatives acting as CRAC channel modulators, the field has seen the development of various small molecule inhibitors with diverse chemical structures. biorxiv.org For instance, photoswitchable azoboronate compounds have been designed to reversibly inhibit CRAC channel activity with light. bohrium.com The diversity of structures capable of modulating CRAC channels, which includes various heterocyclic compounds, opens the possibility that derivatives of the oxazolo[4,5-b]pyridine core could be engineered to target these channels. nih.gov

Preclinical Biological Efficacy (In Vitro and In Vivo Models)

Derivatives of this compound have been evaluated in various preclinical models, demonstrating significant biological effects, particularly in the context of cancer.

Anticancer Potential

The oxazolo[4,5-b]pyridine core is a key structural motif in a number of compounds with demonstrated anticancer activity. tandfonline.comresearchgate.net Its structural similarity to purine (B94841) bases allows for potential interactions with various biological targets involved in cancer progression. nih.gov

A series of oxazolo[4,5-b]pyridine-based triazole derivatives were synthesized and screened for their anticancer activities against several human cancer cell lines, including prostate (PC3, DU-145), lung (A549), and breast (MCF-7). tandfonline.com Several of these compounds exhibited promising anticancer activity, and molecular docking studies suggested that they may act by inhibiting human dihydroorotate dehydrogenase (hDHODH), a key enzyme in pyrimidine (B1678525) biosynthesis. tandfonline.com

Another study focused on 1,3,4-oxadiazole-oxazolo[4,5-b]pyridine derivatives, which were evaluated for their cytotoxic effects on glioblastoma and other cancer cell lines. researchgate.net Some of these compounds showed potent antitumor activities with IC50 values significantly lower than the standard drug temozolomide. researchgate.net Mechanistic studies revealed that the most potent compounds induced apoptosis in cancer cells. researchgate.net Furthermore, derivatives of the isomeric oxazolo[5,4-d]pyrimidine (B1261902) and oxazolo[4,5-d]pyrimidine (B6598680) systems have also shown significant cytotoxic activity against various cancer cell lines, including breast cancer. nih.govnih.govmdpi.com

The table below summarizes the findings from studies on the anticancer potential of oxazolo[4,5-b]pyridine derivatives and related structures.

Compound SeriesCancer Cell LinesMechanism of Action (putative)
Oxazolo[4,5-b]pyridine-based triazolesPC3, DU-145 (prostate), A549 (lung), MCF-7 (breast)Inhibition of human dihydroorotate dehydrogenase (hDHODH)
1,3,4-Oxadiazole-oxazolo[4,5-b]pyridine derivativesC6 (glioblastoma)Induction of apoptosis
Oxazolo[4,5-d]pyrimidine and Oxazolo[5,4-d]pyrimidine derivativesBreast cancer cell linesSuppression of Adenosine Kinase (ADK)
Cytotoxic Activity in Various Cancer Cell Lines

While extensive data on this compound derivatives is emerging, significant research into the structurally analogous thiazolo[4,5-b]pyridin-2-one series has demonstrated notable cytotoxic effects across a range of human cancer cell lines. For instance, the introduction of a phenylazo group at the C6-position of the 5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one core was found to significantly enhance its anticancer potential. This derivative showed substantial growth inhibition of MDA-MB-231 (breast cancer) and SK-MEL-28 (melanoma) cells by 82% and 72%, respectively, at a 100 µM concentration. researchgate.net

Furthermore, studies on other related fused pyridine (B92270) heterocycles have shown promising results. Pyrazolo[4,3-e] dmed.org.uaresearchgate.neteujournal.orgtriazine derivatives have demonstrated significant cytotoxic activity against prostate (PC-3), breast (MCF-7), and colorectal adenocarcinoma (Colo-205) cell lines. researchgate.netjcsp.org.pk Some of these compounds exhibited broad-spectrum activity in low micromolar ranges. researchgate.netjcsp.org.pk Specifically, 1,5-diaryl-3-(3,4,5-trimethoxyphenyl)pyrazolo[4,3-e] dmed.org.uaresearchgate.neteujournal.orgtriazines showed selective activity against the A549 lung adenocarcinoma cell line. jcsp.org.pk The synergistic activity of a thiazolo[5,4-b]quinoline derivative, D3CLP, with cisplatin (B142131) has also been noted in HeLa (cervical cancer) cells. nih.gov

Cytotoxic Activity of Selected Thiazolo[4,5-b]pyridine (B1357651) Derivatives
CompoundCell LineActivityReference
6-phenylazo-5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-oneMDA-MB-231 (Breast)82% growth inhibition at 100 µM researchgate.net
6-phenylazo-5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-oneSK-MEL-28 (Melanoma)72% growth inhibition at 100 µM researchgate.net
3-(beta-cyanoethyl)-5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-oneMDA-MB-231 (Breast)64% growth inhibition at 100 µM researchgate.net
3-(beta-cyanoethyl)-5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-oneSK-MEL-28 (Melanoma)66% growth inhibition at 100 µM researchgate.net
Targeting Specific Pathways in Cancer

The anticancer activity of these heterocyclic compounds is often linked to their ability to interfere with specific molecular pathways crucial for cancer cell survival and proliferation. Thiazolidin-4-one derivatives, which share structural motifs, have been found to inhibit a wide array of enzymes and pathways, including protein/tyrosine kinases (such as c-Kit, EGFR, VEGFR2), carbonic anhydrases, and proteins involved in apoptosis (Bcl-2) and cell cycle regulation (CDKs). nih.gov

Specifically, novel thiazolo[5,4-b]pyridine (B1319707) derivatives have been identified as potent c-KIT inhibitors, capable of overcoming the resistance of gastrointestinal stromal tumors to existing drugs like imatinib. nih.govmdpi.com One derivative, in particular, was effective against a c-KIT double mutant and was shown to block downstream signaling, induce apoptosis, and cause cell cycle arrest. nih.gov

Anti-inflammatory Effects

Derivatives of the thiazolo[4,5-b]pyridin-2-one scaffold have demonstrated considerable anti-inflammatory properties. researchgate.netpensoft.netbiointerfaceresearch.comnih.gov These compounds are recognized as bioisosteres of purines, an important class of endogenous signaling molecules, suggesting their potential to interact with biological systems relevant to inflammation. biointerfaceresearch.com

Modulation of Pro-inflammatory Mediators

The mechanism of anti-inflammatory action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, which in turn reduces the production of pro-inflammatory prostaglandins. mdpi.com For thiazolo[4,5-b]pyridin-2-one derivatives, in silico studies have explored their potential to act as inhibitors of key enzymes in the cyclooxygenase pathway, including COX-1, COX-2, and microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1). dmed.org.ua Such inhibition would lead to a decrease in pro-inflammatory mediators. Related 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have been shown to inhibit both COX-1 and COX-2 enzymes, with some structural variations favoring selectivity for COX-2, a key target in inflammation. nih.gov

In Vivo Anti-inflammatory Models

The anti-inflammatory potential of thiazolo[4,5-b]pyridin-2-one derivatives has been confirmed in vivo using the carrageenan-induced rat paw edema model, a standard assay for acute inflammation. researchgate.netpensoft.netbiointerfaceresearch.comnih.gov In these studies, various synthesized compounds, when administered intraperitoneally, were able to significantly reduce paw swelling. pensoft.net The efficacy of several derivatives was found to be comparable or even superior to that of the widely used NSAID, Ibuprofen. researchgate.netpensoft.netbiointerfaceresearch.com For example, 5-Hydroxy-7-methyl-3-phenyl-3H-thiazolo[4,5-b]pyridin-2-one and its acylated derivatives demonstrated a notable reduction in inflammation. pensoft.net

In Vivo Anti-inflammatory Activity of Thiazolo[4,5-b]pyridine-2-one Derivatives
Compound ClassIn Vivo ModelObserved EffectReference
N3 and C5 substituted 5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-onesCarrageenan-induced rat paw edemaPotent anti-inflammatory action, some exceeding Ibuprofen researchgate.netpensoft.net
Derivatives of 5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-oneCarrageenan-induced rat paw edemaConsiderable anti-inflammatory effects biointerfaceresearch.com
Derivatives of (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazideCarrageenan-induced rat paw edemaPronounced anti-inflammatory properties, some exceeding reference drugs doaj.org

Antimicrobial Activity

The thiazolo[4,5-b]pyridine scaffold has also been investigated for its antimicrobial properties. researchgate.netpensoft.net Screening of various derivatives has revealed activity against a range of bacterial and fungal pathogens.

Activity Against Gram-Positive Bacteria

Research has highlighted the potential of these compounds against challenging Gram-positive bacteria. While direct studies against Methicillin-Resistant Staphylococcus aureus (MRSA) are limited for this specific scaffold, one study investigated a series of thiazolo[4,5-b]pyridine derivatives against methicillin-resistant Staphylococcus haemolyticus (MRSH), a related and clinically important pathogen. researchgate.net This indicates the potential for activity against resistant staphylococcal strains. Other related thiazole-containing structures, such as thiazolidinone derivatives, have shown potent bactericidal and anti-biofilm activities against MRSA both in vitro and in vivo. nih.gov

Activity Against Other Bacterial Strains

While extensive research on the antibacterial properties of this compound derivatives is still emerging, studies on structurally related oxazolo[4,5-b]pyridine compounds have shown promising results against a variety of bacterial pathogens. Research into 2-(substituted phenyl)oxazolo[4,5-b]pyridine derivatives has indicated notable antimicrobial activity, in some cases surpassing that of standard drugs. nih.gov The proposed mechanism of action for the oxazolo[4,5-b]pyridine ring system involves the inhibition of nucleic acid synthesis or the inhibition of the DNA gyrase enzyme, similar to fluoroquinolone antibiotics. nih.gov

Derivatives of the related isoxazolo[5,4-b]pyridine (B12869864) scaffold have also been investigated. Specifically, N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide and its 4-methylbenzenesulfonamide analog have demonstrated antimicrobial activity against Pseudomonas aeruginosa (ATCC 27853) and Escherichia coli (ATCC 25922) at concentrations of 125, 250, and 500 µg/mL. researchgate.net Furthermore, imidazo[4,5-b]pyridine derivatives have been synthesized and tested, with some showing activity against Bacillus cereus and Escherichia coli. pensoft.net

Antibacterial Activity of Structurally Related Compounds
Compound ClassBacterial StrainActivity (MIC)Reference
N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide derivativesPseudomonas aeruginosa (ATCC 27853)125-500 µg/mL researchgate.net
N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide derivativesEscherichia coli (ATCC 25922)125-500 µg/mL researchgate.net
Imidazo[4,5-b]pyridine derivativesBacillus cereusData not specified pensoft.net
Imidazo[4,5-b]pyridine derivativesEscherichia coliData not specified pensoft.net
Antifungal Properties

The antifungal potential of oxazolo[4,5-b]pyridine derivatives is an area of active investigation. While direct studies on this compound are limited, research on analogous structures provides valuable insights. For instance, a series of N1-substituted derivatives of 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one has been synthesized and evaluated for antifungal activity. researchgate.net

Among these, the N1-benzoyl and N1-(4-fluorobenzoyl) derivatives demonstrated significant inhibitory efficacy against a panel of 21 pathogenic yeast-like clinical isolates. researchgate.net The N1-(4-fluorobenzoyl) derivative was particularly effective against Candida utilis (MIC < 6.2 µg/mL), Candida parapsilosis (MIC <6.2 - 12.5 µg/mL), and Geotrichum candidum (MIC = 12.5 µg/mL). researchgate.net Notably, this compound was found to be four times more active against clinical isolates of Candida albicans and the C. albicans ATCC 10231 standard strain than the widely used antifungal agent fluconazole (B54011) (MIC = 50 vs 200 µg/mL). researchgate.net

Antifungal Activity of N1-(4-fluorobenzoyl)-4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one
Fungal StrainActivity (MIC)Reference
Candida utilis< 6.2 µg/mL researchgate.net
Candida parapsilosis< 6.2 - 12.5 µg/mL researchgate.net
Geotrichum candidum12.5 µg/mL researchgate.net
Candida albicans (clinical isolates)50 µg/mL researchgate.net
Candida albicans (ATCC 10231)50 µg/mL researchgate.net

Neuropharmacological Applications (e.g., Cognitive Disorders)

Derivatives of the oxazolo[4,5-b]pyridine scaffold have shown significant promise in the field of neuropharmacology, particularly in the context of cognitive disorders. A notable example is the development of selective agonists for the α7 nicotinic acetylcholine receptor (nAChR), a key target for improving cognitive function.

One such derivative, 4-(5-methyloxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane, has been identified as a potent and selective α7 nAChR agonist. This compound has been investigated as a potential treatment for cognitive deficits associated with conditions like schizophrenia and Alzheimer's disease. Preclinical studies in rodents have demonstrated its high oral bioavailability and excellent brain penetration, leading to significant receptor occupancy and efficacy in models of auditory sensory gating and novel object recognition. These findings support the hypothesis that α7 nAChR agonists based on the oxazolo[4,5-b]pyridine scaffold could be a valuable therapeutic strategy for cognitive impairments.

Other Reported Activities (e.g., Antipyretic, Analgesic, Antimalarial, Anticoagulant, Cardiotonic, SIRT1 activators)

Beyond their antimicrobial and neuropharmacological effects, derivatives of this compound and related structures have been explored for a variety of other biological activities.

Analgesic and Antipyretic Activity: Research into 6-aminoalkyloxazolo[4,5-b]pyridin-2(3H)-ones has revealed potent analgesic properties. nih.gov Specifically, 3-methyl-6-[(4-phenyl-1-piperazinyl)methyl]oxazolo[4,5-b]pyridin-2(3H)-one and 3-methyl-6-[1-[2-(4-phenyl-1-piperazinyl)ethan-1-ol]]oxazolo[4,5-b]pyridin-2(3H)-one were found to be more potent than aspirin (B1665792) in mouse and rat models of pain. nih.gov These compounds were identified as potent non-opioid, non-anti-inflammatory analgesics. nih.gov While specific antipyretic data for this class is not extensively detailed in the provided context, the analgesic activity suggests a potential influence on pathways related to pain and fever.

SIRT1 Activation: A series of oxazolo[4,5-b]pyridines have been identified as novel small molecule activators of Sirtuin 1 (SIRT1), an NAD+-dependent protein deacetylase. nih.govscienceopen.com SIRT1 activation is linked to beneficial effects on metabolic parameters, such as glucose and insulin (B600854) homeostasis. These oxazolo[4,5-b]pyridine derivatives are structurally distinct from and more potent than resveratrol, a well-known natural SIRT1 activator. nih.govscienceopen.com

Antimalarial, Anticoagulant, and Cardiotonic Activities: While direct evidence for antimalarial, anticoagulant, and cardiotonic activities of this compound derivatives is not prominent in the available research, the broader class of pyridine-containing heterocycles has been investigated for such properties. For instance, various quinoline (B57606) and structurally related medicines, which share the pyridine core, are known to have antimalarial activity and can affect myocardial function. who.int Similarly, certain triazolopyrimidine derivatives have shown anticoagulant activity. openmedicinalchemistryjournal.com The potential for oxazolo[4,5-b]pyridine derivatives to exhibit these activities remains an area for future exploration.

Other Reported Activities of Oxazolo[4,5-b]pyridine Derivatives and Related Compounds
ActivityCompound/Derivative ClassKey FindingsReference
Analgesic6-aminoalkyloxazolo[4,5-b]pyridin-2(3H)-onesMore potent than aspirin in animal models. nih.gov
SIRT1 ActivationOxazolo[4,5-b]pyridinesStructurally novel and more potent activators than resveratrol. nih.govscienceopen.com

Mechanistic Investigations and Molecular Interactions

Elucidation of Binding Modes and Target Engagement

The biological activity of compounds containing the 7-Methyloxazolo[4,5-b]pyridin-2(3H)-one scaffold is defined by their specific binding interactions with target proteins. Molecular docking and structure-activity relationship (SAR) studies have been instrumental in elucidating these interactions for various targets, including Glycogen (B147801) Synthase Kinase-3β (GSK-3β) and Sirtuin 1 (SIRT1).

Target Engagement with GSK-3β:

Derivatives of the oxazolo[4,5-b]pyridine (B1248351) scaffold have been identified as potent inhibitors of GSK-3β, a key enzyme implicated in inflammation and neurodegenerative diseases. nih.govnih.gov Molecular docking studies of these inhibitors within the ATP-binding site of GSK-3β have revealed key interactions that are crucial for their inhibitory activity. The oxazolo[4,5-b]pyridin-2(3H)-one core typically orients itself to form hydrogen bonds with the hinge region of the kinase.

A notable interaction involves the backbone amide and carbonyl groups of the Val135 residue in the ATP binding pocket. mdpi.com The hydantoin-like moiety within the oxazolopyridinone core acts as both a hydrogen bond donor and acceptor, forming critical connections with this residue. mdpi.com Specifically, the N-H group at position 3 and the C=O group at position 4 of the core are often involved in these hydrogen bonding patterns. Further interactions can be observed with other residues in the binding pocket, which are influenced by the various substituents on the core scaffold.

Interacting ResidueType of InteractionRole in Binding
Val135 Hydrogen BondingAnchors the inhibitor to the hinge region of the ATP-binding site.
Asp133 Hydrogen BondingPotential interaction site, though not always observed. mdpi.com
Other Pocket Residuesvan der Waals ForcesContribute to the overall binding affinity and stability of the complex.

Target Engagement with SIRT1:

The oxazolo[4,5-b]pyridine scaffold is also found in a class of novel small molecule activators of SIRT1, an NAD+-dependent protein deacetylase involved in metabolic regulation and longevity. nih.govscienceopen.com Unlike inhibitors that block an active site, these activators bind to an allosteric site at the N-terminus of the SIRT1 enzyme. nih.gov This binding induces a conformational change that enhances the enzyme's affinity for its acetylated substrates. nih.gov

The binding of these activators is believed to involve a combination of hydrophobic interactions and hydrogen bonds with amino acid residues within this N-terminal domain. researchgate.net Studies have identified that amino acids in the region of residues 183-225 are important for the binding of these compounds. nih.gov The specific interactions of this compound itself with SIRT1 are a subject of ongoing research, but the general binding mode for this class of activators points to engagement with a distinct allosteric pocket. nih.gov

Role of the Oxazolo[4,5-b]pyridinone Scaffold in Pharmacophore Models

A pharmacophore model outlines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. The oxazolo[4,5-b]pyridinone scaffold serves as a rigid and versatile framework that presents key pharmacophoric features in a spatially defined manner, making it a valuable component in drug design.

For GSK-3β Inhibition:

In the context of GSK-3β inhibition, the oxazolo[4,5-b]pyridinone core provides several critical pharmacophoric elements that are characteristic of ATP-competitive kinase inhibitors. researchgate.net

Pharmacophoric FeatureProvided by ScaffoldImportance
Hydrogen Bond Acceptor Carbonyl oxygen and pyridine (B92270) nitrogenEssential for interaction with the hinge region (e.g., Val135 backbone). mdpi.com
Hydrogen Bond Donor N-H group of the lactamForms a crucial hydrogen bond with the hinge region. mdpi.com
Aromatic/Heterocyclic Ring The fused pyridine and oxazole (B20620) ringsParticipates in hydrophobic and potential π-stacking interactions within the ATP pocket.

The planar and rigid nature of the fused ring system helps to minimize the entropic penalty upon binding, contributing to higher affinity. The scaffold's structure allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties without disrupting the core binding interactions.

For SIRT1 Activation:

As allosteric activators of SIRT1, the pharmacophore model for oxazolo[4,5-b]pyridine derivatives is different. The key features are dictated by the topology of the allosteric binding site at the N-terminus. Important features identified for this class of activators include:

Hydrogen Bond Acceptors: To interact with donor groups in the allosteric pocket. researchgate.net

Hydrophobic Regions: To engage with non-polar residues in the binding site. researchgate.net

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the binding mode of potential drug candidates and for virtual screening of compound libraries.

In studies involving analogs of 7-Methyloxazolo[4,5-b]pyridin-2(3H)-one, molecular docking has been widely used to predict their interactions with various biological targets. For instance, novel 5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one derivatives were preselected for in vitro anti-inflammatory activity testing based on their docking scores with cyclooxygenase (COX) enzymes. nih.gov Similarly, a series of 2-(substituted)oxazolo[4,5-b]pyridine derivatives were evaluated as potential antimicrobial agents by docking them into the ATP binding site of DNA gyrase. rsc.org The docking studies revealed that these compounds could potentially inhibit the enzyme, a crucial target for antibacterial drugs. researchgate.net

A study on new derivatives of oxazolo[5,4-b]pyridine (B1602731) demonstrated their potential anti-inflammatory activity through molecular docking with Prostaglandin (B15479496) synthase-2 (COX-2). The results indicated a higher binding affinity for the synthesized compounds compared to the reference drug, diclofenac. researchgate.net Furthermore, imidazo[4,5-b]pyridine derivatives have been investigated as inhibitors of B-Raf kinase, with docking simulations helping to understand their binding in a specific conformation of the enzyme. nih.gov In another example, thiazolo[5,4-b]pyridine (B1319707) derivatives were docked with a DNA duplex to predict their binding orientation and affinity, suggesting an intercalative binding mode. actascientific.com

Table 1: Representative Molecular Docking Studies of Oxazolo[4,5-b]pyridine (B1248351) Analogs

Compound Class Target Protein Key Findings
5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one derivatives Cyclooxygenase (COX) Pre-selection for in vitro anti-inflammatory screening based on favorable docking scores. nih.gov
2-(substituted)oxazolo[4,5-b]pyridine derivatives DNA gyrase Compounds showed potential to inhibit the enzyme by binding to the ATP site. rsc.orgresearchgate.net
Oxazolo[5,4-b]pyridine derivatives Prostaglandin synthase-2 (COX-2) Higher binding affinity than the reference anti-inflammatory drug, diclofenac. researchgate.net
Imidazo[4,5-b]pyridine derivatives B-Raf kinase Predicted to bind in a DFG-in, αC-helix out conformation, guiding inhibitor design. nih.gov
Thiazolo[5,4-b]pyridine derivatives DNA duplex (1BNA) Strong interaction with DNA, suggesting an intercalative binding mode with significant binding energy. actascientific.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their complexes over time. This technique is valuable for assessing the conformational stability of ligand-protein complexes and for refining the results of molecular docking.

For 2-(substituted)oxazolo[4,5-b]pyridine derivatives, MD simulations were performed to evaluate their interactions with the DNA gyrase enzyme. The simulations showed that the compounds formed stable complexes with the protein, with average root-mean-square deviation (RMSD) values indicating the stability of the holo forms. rsc.org Specifically, the P7 ligand (2-(4-trifluoromethoxyphenyl)oxazolo[4,5-b]pyridine) was found to stabilize the protein, further increasing its stability. rsc.org

In a study of a new imidazo[4,5-b]pyridine derivative as a corrosion inhibitor, MD simulations were used to evaluate the interactions between the inhibitor molecule and an iron surface in an acidic medium. researchgate.net These simulations provided a molecular-level understanding of the adsorption process. Furthermore, MD simulations of thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents showed that the ligand-protein complex with α-amylase stabilized after 25 nanoseconds with minor perturbations, indicating a stable binding interaction. nih.govnih.gov

Table 2: Molecular Dynamics Simulation Studies of Oxazolo[4,5-b]pyridine Analogs

Compound Class System Simulated Key Findings
2-(substituted)oxazolo[4,5-b]pyridine derivatives Ligand-DNA gyrase complex Stable complex formation with low RMSD values, indicating binding stability. rsc.org
Imidazo[4,5-b]pyridine derivative Inhibitor on Fe (110) surface in HCl Provided insights into the adsorption and interaction at the molecular level. researchgate.net
Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives Ligand-α-amylase complex The complex stabilized after 25 ns, with specific residues identified as interacting with the ligand. nih.govnih.gov

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules. These calculations provide valuable information on parameters like HOMO-LUMO energy gaps, molecular electrostatic potential, and charge distribution.

For imidazo[4,5-b]pyridine derivatives, DFT calculations have been used to explain the reasons behind the outcomes of alkylation reactions and to optimize the geometry of various tautomeric forms. uctm.edu A comprehensive study on tetracyclic imidazo[4,5-b]pyridine-based molecules used DFT to analyze their proton and metal dication affinities, highlighting the imidazole (B134444) nitrogen as the primary binding site. mdpi.com The electronic properties of 2-(substituted)oxazolo[4,5-b]pyridine derivatives, including HOMO-LUMO orbital energies and molecular electrostatic potential, were determined using DFT to complement experimental antimicrobial activity data. rsc.org

Table 3: Quantum Chemical Calculation Studies on Oxazolo[4,5-b]pyridine Analogs

Compound Class Method Key Findings
Imidazo[4,5-b]pyridine derivatives DFT/B3LYP/6311G** Optimized geometries of tautomers and explained alkylation reaction outcomes. uctm.edu
Tetracyclic imidazo[4,5-b]pyridine derivatives DFT Analyzed proton and metal dication affinities, identifying the primary binding site. mdpi.com
2-(substituted)oxazolo[4,5-b]pyridine derivatives DFT/B3LYP/6-311G(d,p) Determined electronic parameters like HOMO-LUMO gap and molecular electrostatic potential. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

While specific QSAR studies on this compound were not found, research on related structures is available. For example, a QSAR study was conducted on a series of 3H-thiazolo[4,5-b]pyridin-2-one derivatives to develop models for predicting their antioxidant activity. ontosight.ai This research aimed to create interpretable QSAR models that could be used for in silico screening of virtual libraries within the same chemical domain. ontosight.ai

Fragment-Based Drug Design (FBDD) Applications

Fragment-Based Drug Design (FBDD) is a strategy in drug discovery where small chemical fragments are identified and then grown or linked together to produce a lead compound with higher affinity. The fused heterocyclic nature of the oxazolo[4,5-b]pyridine core makes it a suitable scaffold for FBDD approaches. While specific FBDD studies focusing on this compound are not prevalent, the general principles of FBDD are applicable to this class of compounds. The pyridine (B92270) ring, in particular, is a common motif in drug design and has been extensively used in the development of new therapeutic agents.

Future Perspectives and Research Directions

Optimization Strategies for Enhanced Potency and Selectivity

Future medicinal chemistry efforts will likely focus on systematic structural modifications of the 7-Methyloxazolo[4,5-b]pyridin-2(3H)-one core to enhance biological potency and selectivity. Structure-activity relationship (SAR) studies are crucial for identifying which parts of the molecule are key for its activity. Optimization can be approached by modifying substituents at various positions on the bicyclic ring system.

For instance, research on analogous fused pyridine (B92270) systems like 7-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridines has shown that modifications at the C7 position can significantly influence kinase inhibition profiles. nih.gov By introducing different moieties at this position, researchers can modulate the compound's interaction with the target protein's binding site. For example, substituting the C7 methyl group with larger, more complex aromatic or heterocyclic rings could lead to new interactions with amino acid residues within a target's active site, potentially increasing both potency and selectivity.

Another strategy involves modifications at the N3 position of the oxazolone (B7731731) ring. Adding different alkyl or aryl groups could alter the compound's solubility, cell permeability, and metabolic stability, which are critical properties for drug development. As demonstrated with pyrazolopyrimidine inhibitors of mTOR, optimizing substituents can lead to compounds with excellent potency and microsomal stability. nih.gov

The table below outlines potential optimization strategies based on findings from related heterocyclic compounds.

Position for Modification Potential Substituent Objective Rationale from Analogous Compounds
C7 (Methyl group) Substituted phenyl rings, heterocyclic moieties (e.g., pyrazole (B372694), isoxazole)Enhance target binding affinity and selectivity.Modifications at C7 of imidazo[4,5-b]pyridines altered kinase binding modes and selectivity profiles. nih.gov
N3 (Amine proton) Alkyl chains, benzyl (B1604629) groups, ester moietiesImprove pharmacokinetic properties (solubility, stability, oral bioavailability).N-substitution in pyrazolopyrimidines was key to improving potency and in vivo activity. nih.gov
Pyridine Ring Halogens (e.g., Br, Cl), cyano groupsModulate electronic properties and explore new binding interactions.Bromo-substitution on related imidazo[4,5-b]pyridines influenced biological activity. mdpi.com

These targeted modifications, guided by computational modeling and iterative synthesis, represent a rational approach to developing next-generation derivatives with superior pharmacological profiles.

Exploration of Novel Biological Targets for this compound Derivatives

While the initial biological profile of this compound may be known, its derivatives could exhibit activity against a wide range of previously unexplored biological targets. The versatility of the fused pyridine scaffold, seen in related compounds, suggests several promising areas for investigation.

Kinase Inhibition : Many heterocyclic compounds based on imidazo[4,5-b]pyridine and pyrazolo nih.govelifesciences.orgnih.govtriazolopyrimidine act as kinase inhibitors. nih.govsemanticscholar.org Derivatives of this compound could be screened against panels of kinases, such as Aurora kinases or Epidermal Growth Factor Receptor (EGFR), which are implicated in cancer. nih.govsemanticscholar.org

Anti-inflammatory Activity : Thiazolo[4,5-b]pyridine (B1357651) derivatives, which are sulfur analogs of the oxazolo core, have shown anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. nih.govresearchgate.net This suggests that this compound derivatives could be evaluated for similar activities.

Antimicrobial and Antiviral Applications : The broader class of fused heterocyclic systems has been investigated for antimicrobial and antiviral properties. For example, certain imidazo[4,5-b]pyridines have been evaluated for activity against various bacterial strains and viruses like the respiratory syncytial virus (RSV). mdpi.com

Anticancer Mechanisms : Beyond kinase inhibition, derivatives could be explored for their ability to induce apoptosis or modulate autophagy in cancer cells, as has been demonstrated for complex pyrazolo-triazine derivatives. nih.gov

The following table summarizes potential biological targets for future screening efforts.

Potential Target Class Specific Examples Therapeutic Area Rationale Based on Related Scaffolds
Protein Kinases Aurora Kinase A, EGFR, ALK5OncologyImidazo[4,5-b]pyridines and pyrazolo[4,3-b]pyridines show kinase inhibitory activity. nih.govscilit.com
Inflammatory Enzymes Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2)Inflammation, PainThiazolo[4,5-b]pyridine derivatives are known COX inhibitors. nih.govresearchgate.net
Microbial Targets Bacterial or viral proteinsInfectious DiseasesImidazo[4,5-b]pyridines have been tested for antibacterial and antiviral activity. mdpi.com
Apoptosis Pathways Caspases, p53 pathwayOncologyPyrazolo-triazine systems have shown pro-apoptotic effects in colon cancer cells. nih.gov

Development of Advanced Synthetic Methodologies

Advancing the synthesis of this compound and its analogs is essential for enabling extensive biological evaluation. While classical synthetic routes exist, modern methodologies can offer improved efficiency, yield, and access to greater chemical diversity.

Future research could focus on:

Microwave-Assisted Synthesis : This technique can significantly reduce reaction times and improve yields. It has been successfully applied to the synthesis of isoxazolo[4,5-b]pyridines, a related isomer class. nih.gov

Multicomponent Reactions (MCRs) : MCRs, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, allow for the construction of complex heterocyclic systems in a single step from three or more starting materials. semanticscholar.org Adapting MCRs could streamline the synthesis of a diverse library of derivatives.

Novel Cyclization Strategies : Developing new methods for forming the oxazolone ring onto the pyridine core is a key area. An efficient method for synthesizing isoxazolo[4,5-b]pyridines was developed based on the intramolecular nucleophilic substitution of a nitro group, which could be an adaptable strategy. nih.gov

These advanced methods can accelerate the drug discovery process by making it easier to generate a wide array of analogs for SAR studies. researchgate.net

Integration of Multi-Omics Data in Compound Evaluation

To gain a deeper understanding of the mechanism of action of this compound derivatives, future studies should integrate multi-omics data. nih.gov This systems biology approach combines data from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of a compound's effects on cellular processes. elifesciences.orgnih.gov

For example, a study on an imidazo[4,5-b]pyridine derivative used a combination of transcriptomics, proteomics, and Proteome Integral Solubility Alteration (PISA) to identify its specific intracellular targets and understand its mode of action against H. pylori. elifesciences.org This approach revealed that the compound affected proteins related to cell division and RNA processing. elifesciences.org

Applying a similar multi-omics strategy to this compound could:

Identify On- and Off-Target Effects : By observing changes across the proteome and transcriptome, researchers can identify not only the intended target but also any unintended interactions, which is crucial for predicting potential side effects. researchgate.net

Elucidate Mechanisms of Action : Multi-omics can reveal the downstream pathways that are affected by the compound, providing a comprehensive picture of its biological impact. elifesciences.org

Discover Biomarkers : These studies can help identify biomarkers that indicate a response to the compound, aiding in future clinical development. arxiv.org

This data-rich approach moves beyond traditional single-target evaluation and embraces the complexity of biological systems, enabling a more thorough and accurate assessment of a compound's potential. nih.gov

Potential for Derivatization into Fluorescent Markers

The oxazolo[4,5-b]pyridine (B1248351) core structure possesses intrinsic photophysical properties that make it a candidate for development into fluorescent probes. Research has already demonstrated that this heterocyclic family can form the basis of new fluorescent dyes. researchgate.net The fluorescence behavior is often characterized by a strong charge-transfer character, which can be tuned by chemical modification. researchgate.net

Future work could involve synthesizing derivatives with specific functional groups to create probes for biological imaging. Key strategies include:

Introducing Electron-Donating and Electron-Withdrawing Groups : Attaching groups like N,N-diethylamino (electron-donating) or cyano (electron-withdrawing) to the pyridine or a phenyl substituent can modulate the electronic structure and shift the absorption and emission wavelengths. researchgate.net

Creating Solvatochromic Dyes : The fluorescence of related isothiazolo[4,5-b]pyridine derivatives has been shown to be sensitive to the polarity of the solvent (solvatochromism). nih.govresearchgate.net This property could be exploited to create probes that report on the local microenvironment within a cell.

Conjugation to Biomolecules : Derivatives could be functionalized with reactive groups that allow them to be covalently attached to proteins or other biomolecules, enabling their use as fluorescent tags in cellular imaging experiments.

By systematically studying the structure-fluorescence relationships, novel and highly specific fluorescent markers based on the this compound scaffold could be developed for various applications in cell biology and diagnostics.

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